Boc-Glu-Lys-Lys-AMC
Overview
Description
“Boc-Glu-Lys-Lys-AMC” is a sensitive fluorogenic substrate for urokinase-activated plasmin . It is used in research and is not sold to patients .
Synthesis Analysis
The synthesis of “this compound” involves the use of specific substrates. For instance, in the simultaneous thrombin and plasmin generation (STA) assay, the AMC fluorometric substrates Boc-Val-Pro-Arg-AMC and this compound are used .
Molecular Structure Analysis
The molecular formula of “this compound” is C32H48N6O9 . Its molecular weight is 660.8 g/mol . The IUPAC name is (4S)-5-[[ (2S)-6-amino-1-[[ (2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid .
Chemical Reactions Analysis
“this compound” is involved in the process of fibrinolysis, which is responsible for dissolving the clot during wound healing. Plasmin, a central enzyme in this process, has the capacity to cleave fibrin .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 660.8 g/mol . It has a hydrogen bond donor count of 7 .
Scientific Research Applications
Binding Affinities and Selectivity in Peptide Research
Research has explored the role of the sulfate group and cyclization on biological properties in peptides. Compounds including Boc-Glu analogues were synthesized and tested for their binding affinities to central receptors, particularly in guinea pig brain and pancreatic membranes. The findings indicate that both sulfated and nonsulfated cyclic analogues show high affinities for central-type binding sites, suggesting their potential as probes for central receptors (Charpentier et al., 1989).
Use in Enzyme Assays
Boc-Glu-Lys-Lys-AMC has been utilized as a substrate in enzyme assays. It is particularly useful for the specific and sensitive assay of plasmin, a significant enzyme in fibrinolysis. The compound's hydrolysis by plasmin has been thoroughly studied, indicating its resistance to other enzymes like kallikrein and thrombin, underscoring its specificity in assays (Kato et al., 1980).
Structural Studies in Peptides
This compound and its related compounds have been used in the study of peptide structures. For instance, the crystal structure of a decapeptide including Boc-Aib-Glu analogues revealed a parallel zipper arrangement of interacting helical peptide columns, providing insights into peptide interactions and structure (Karle et al., 1990).
Peptide Transporter Characterization
Studies have also focused on peptide transporters in bovine mammary epithelial cells, using derivatives of Lys-AMC, such as β-Ala-Lys-AMCA, to understand their transport kinetics and regulation. This research is crucial in understanding the mechanisms of peptide transport in biological systems (Wang et al., 2018).
Peptide Synthesis and Inhibitor Studies
This compound has been involved in the synthesis of peptides and the study of their inhibitory properties. Research in this area includes the synthesis of peptides related to prosegments of enzymes and the investigation of their potential as enzyme inhibitors (Evin et al., 1984).
Mechanism of Action
Target of Action
Boc-Glu-Lys-Lys-AMC is a sensitive fluorogenic substrate for urokinase-activated plasmin . Plasmin is a central enzyme in the fibrinolysis process, which is responsible for dissolving the clot during wound healing .
Mode of Action
The compound interacts with its target, the urokinase-activated plasmin, by serving as a substrate. The interaction results in the generation of a fluorescent signal, which can be measured and used to quantify the activity of plasmin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolysis pathway. In this pathway, plasmin plays a crucial role in clot dissolution. The compound, being a substrate for plasmin, is involved in the measurement of plasmin activity, thereby indirectly affecting the fibrinolysis pathway .
Result of Action
The result of the action of this compound is the generation of a fluorescent signal. This signal is used to measure the activity of plasmin, thereby providing a quantitative assessment of the fibrinolysis process .
Future Directions
The assessment of plasmin kinetics allows for the identification of fibrinolytic dysfunction and better understanding of the relationships between abnormal fibrin dissolution and disease pathogenesis . Moreover, this review introduces the PG assay as a promising clinical and research method to monitor antifibrinolytic medications and screen for genetic or acquired fibrinolytic disorders . Future research could focus on these areas to further understand the role of “Boc-Glu-Lys-Lys-AMC” in these processes.
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)/t22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCAWRCEROGSRR-HJOGWXRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.